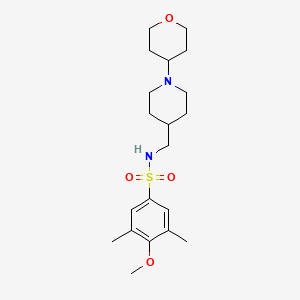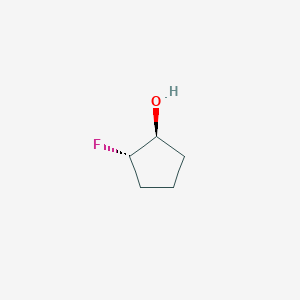
(1S,2S)-2-fluorocyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,2S)-2-fluorocyclopentan-1-ol” is a chemical compound with the CAS Number: 1214921-47-7 . It has a molecular weight of 104.12 and its IUPAC name is (1S,2S)-2-fluorocyclopentan-1-ol . The compound is in liquid form .
Synthesis Analysis
The synthesis of “(1S,2S)-2-fluorocyclopentan-1-ol” involves several stages . One method involves the reaction of cyclopentene oxide in acetonitrile at 20℃ for 0.25h, followed by a reaction with silver fluoride in acetonitrile at 50℃ for 72h . Another method involves the use of (R,R)- (-)-N,N′-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt (II), 1,1,1,3’,3’,3’-hexafluoro-propanol, benzoyl fluoride, and Levamisole in diethyl ether at 20℃ for 72h .Molecular Structure Analysis
The InChI code for “(1S,2S)-2-fluorocyclopentan-1-ol” is 1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 . The InChI key is BDIRIPRHYULGQH-WHFBIAKZSA-N .Chemical Reactions Analysis
The chemical reactions involving “(1S,2S)-2-fluorocyclopentan-1-ol” are complex and involve multiple steps . For example, one reaction involves the use of silver (I) bifluoride, [RuCl 2 ( (1S,2S)-N,N’-bis [o- (diphenylphosphino)benzylidene]cyclohexane-1,2-diamine)], and triethyloxonium hexaflourophosphate in dichloromethane at 20℃ for 26h .Physical And Chemical Properties Analysis
“(1S,2S)-2-fluorocyclopentan-1-ol” is a liquid . Its storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Enzymatic Deracemization and Conversion to Fluorocyclopentanamines
The research by Kolodiazhnyi, Kolodiazhna, and Prysiazhnuk (2021) demonstrated the synthesis of optically active vicinal fluorocyclopentanols, including (1S,2S)-2-fluorocyclopentan-1-ol, using enzymatic deracemization. They achieved high enantioselectivities and good yields, and further converted these compounds to fluorocyclopentanamines using the Mitsunobu reaction. This study is significant in the field of organic synthesis and chiral chemistry (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).
Photolysis Studies
Pritchard and Gute (1978) investigated the gas-phase photolysis of 2-fluorocyclohexanone, which relates to the chemistry of fluorocyclopentanes like (1S,2S)-2-fluorocyclopentan-1-ol. Their study focused on the primary dissociative step and the formation of vibrationally excited fluorocyclopentane, providing insights into the photolytic behavior of related fluorinated cyclic compounds (Pritchard & Gute, 1978).
Antiviral Assessment
Yin, Li, Yang, and Schneller (2009) described a synthetic route to a fluorinated cyclopentanol derivative, which was then assessed for antiviral properties. They found notable activity against certain viruses, highlighting the potential of fluorocyclopentanols in medicinal chemistry and antiviral research (Yin, Li, Yang, & Schneller, 2009).
Chemical Precursor and Decomposition Studies
Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine that included a structure similar to (1S,2S)-2-fluorocyclopentan-1-ol. Their study provided important information on the decomposition pathways and chemical behavior of such compounds, which is valuable for analytical chemistry and forensic science (Luo et al., 2022).
Therapeutic Applications in Prostate Carcinoma
Savir-Baruch et al. (2010) conducted a pilot evaluation of anti-1-amino-2-[18F]fluorocyclopentane-1-carboxylic acid in detecting prostate carcinoma. This study underscores the potential of fluorocyclopentane derivatives in medical imaging and cancer diagnosis (Savir-Baruch et al., 2010).
Safety and Hazards
The safety information for “(1S,2S)-2-fluorocyclopentan-1-ol” includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
(1S,2S)-2-fluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-fluorocyclopentan-1-ol | |
CAS RN |
1214921-47-7 |
Source


|
| Record name | (1S,2S)-2-fluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

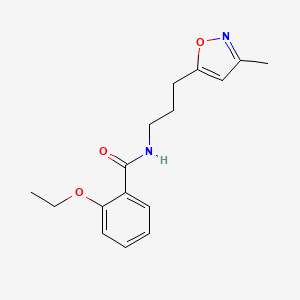


![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)

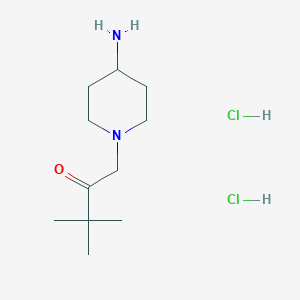
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
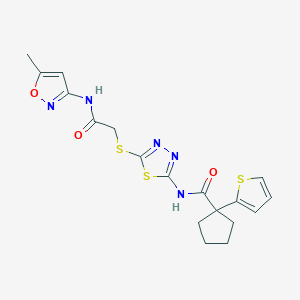
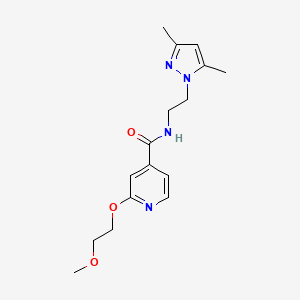
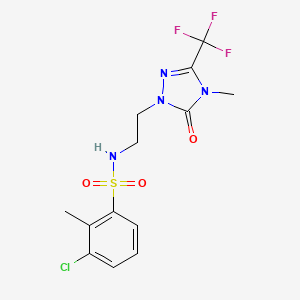
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
